3-Chloro-2-oxopropanal

Catalog No.
S14440265
CAS No.
81371-83-7
M.F
C3H3ClO2
M. Wt
106.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-oxopropanal

CAS Number

81371-83-7

Product Name

3-Chloro-2-oxopropanal

IUPAC Name

3-chloro-2-oxopropanal

Molecular Formula

C3H3ClO2

Molecular Weight

106.51 g/mol

InChI

InChI=1S/C3H3ClO2/c4-1-3(6)2-5/h2H,1H2

InChI Key

KRYUFSWXHZJLMT-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=O)Cl

3-Chloro-2-oxopropanal is an organic compound with the molecular formula C3_3H3_3ClO2_2. It is characterized by a chloro group attached to the second carbon of a three-carbon chain that contains a carbonyl (ketone) functional group. This compound is notable for its reactivity and potential applications in organic synthesis and medicinal chemistry. Its structure can be represented as follows:

CH3C O CH2Cl\text{CH}_3-\text{C O }-\text{CH}_2\text{Cl}

This compound is also known by its International Union of Pure and Applied Chemistry name, which reflects its systematic nomenclature.

Due to the presence of both the carbonyl and chloro groups:

  • Nucleophilic Substitution: The chloro substituent can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides under basic conditions.
  • Reduction: The carbonyl group can be reduced to form an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can undergo oxidation to yield various products, including carboxylic acids or other oxidized derivatives depending on the conditions used.

The synthesis of 3-chloro-2-oxopropanal can be achieved through several methods:

  • Chlorination of 2-Oxopropanal: This method involves the direct chlorination of 2-oxopropanal using chlorine gas or a chlorinating agent under controlled conditions.
  • Friedel-Crafts Acylation: Another approach includes acylating propylene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Oxime Formation: The compound can also be synthesized via the formation of oximes from aldehydes or ketones followed by chlorination.

3-Chloro-2-oxopropanal has various potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those used in pharmaceuticals and agrochemicals .
  • Medicinal Chemistry: Due to its reactive functional groups, it may be explored for developing new therapeutic agents or as a probe in biochemical studies.
  • Catalysis: The compound may also find use as a catalyst in certain

Interaction studies involving 3-chloro-2-oxopropanal would typically focus on its reactivity with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its potential pharmacological effects and mechanisms of action. Experimental studies could involve using spectroscopic techniques or binding assays to assess how this compound interacts with various biological targets.

Several compounds share structural features with 3-chloro-2-oxopropanal, allowing for comparative analysis:

Compound NameStructureKey Differences
3-OxopropanalCH3_3-C(=O)-CH2_2HLacks chloro substituent
3-ChloroacetaldehydeCH3_3-C(=O)-CH2_2ClContains an aldehyde group instead of a ketone
2-Oxobutanoic acidCH3_3-C(=O)-CH2_2-COOHLonger carbon chain and carboxylic acid functional group

These comparisons highlight the unique characteristics of 3-chloro-2-oxopropanal, particularly its chlorinated structure, which may influence its reactivity and biological activity compared to similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

105.9821570 g/mol

Monoisotopic Mass

105.9821570 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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